molecular formula C16H10Cl2N4O3S B14932701 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea CAS No. 549489-82-9

1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B14932701
CAS No.: 549489-82-9
M. Wt: 409.2 g/mol
InChI Key: BRBZYUPDPFICAF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a thiazolyl urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced by nitration of the thiazole ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Urea Derivative: The final step involves the reaction of the dichlorophenyl isocyanate with the nitrophenyl thiazole to form the desired urea derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-[4-(4-aminophenyl)-1,3-thiazol-2-yl]urea: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea: This compound has a methyl group instead of a nitro group, which may affect its physical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

549489-82-9

Molecular Formula

C16H10Cl2N4O3S

Molecular Weight

409.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C16H10Cl2N4O3S/c17-12-6-3-10(7-13(12)18)19-15(23)21-16-20-14(8-26-16)9-1-4-11(5-2-9)22(24)25/h1-8H,(H2,19,20,21,23)

InChI Key

BRBZYUPDPFICAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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